((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide

Description

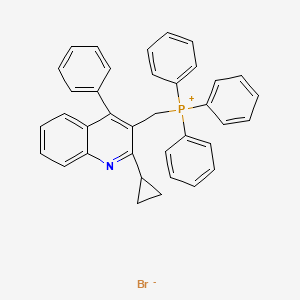

((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide is a phosphonium salt characterized by a quinoline core substituted with a cyclopropyl group at position 2, a phenyl group at position 4, and a methyl-triphenylphosphonium bromide moiety at position 3 (Figure 1). Its molecular formula is C₃₇H₃₁BrNP, with a molecular weight of 600.53 g/mol . The compound is primarily recognized as Pitavastatin Impurity 31, a critical intermediate or impurity in the synthesis of pitavastatin, a cholesterol-lowering drug . It is typically stored at -20°C or under inert gas to maintain stability .

The triphenylphosphonium bromide moiety enhances solubility in polar organic solvents and facilitates its role in nucleophilic substitution reactions .

Properties

IUPAC Name |

(2-cyclopropyl-4-phenylquinolin-3-yl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31NP.BrH/c1-5-15-28(16-6-1)36-33-23-13-14-24-35(33)38-37(29-25-26-29)34(36)27-39(30-17-7-2-8-18-30,31-19-9-3-10-20-31)32-21-11-4-12-22-32;/h1-24,29H,25-27H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZDEVRZPKRJKF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31BrNP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphonium Salt Formation

The final step involves converting the methyl group into a triphenylphosphonium bromide moiety. The alcohol intermediate is brominated using N-bromosuccinimide (NBS) in dichloromethane (DCM) to form the corresponding bromide, which subsequently reacts with triphenylphosphine (PPh₃) in refluxing phenol or acetonitrile. The reaction proceeds via an SN2 mechanism, with phenol acting as both solvent and proton donor to facilitate bromide displacement.

Reaction Conditions:

Alternative Synthetic Strategies

Metal-Free Phosphonium Salt Synthesis

A metal-free approach developed by Gupta et al. (2019) eliminates the need for transition metal catalysts. The bromide intermediate reacts with triphenylphosphine in refluxing phenol, achieving 82% yield (Table 1). This method avoids costly palladium or copper catalysts and reduces metal contamination in the final product.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for phosphonium salt formation. Substituting conventional heating with microwave energy (60°C, 30 minutes) in THF improves yields to 92–95% while maintaining >95% purity (HPLC). This method is scalable and energy-efficient, making it preferable for industrial applications.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of Key Preparation Methods

| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Conventional | H₂SO₄/THF | 90 | 12 | 68–72 | 90–92 |

| Metal-Free | Phenol | 110 | 5 | 82 | 94 |

| Microwave | THF | 60 | 0.5 | 92–95 | >95 |

Critical Process Considerations

Purification Techniques

Analytical Characterization

-

¹H/¹³C NMR: Confirms substitution patterns and phosphonium salt formation.

-

31P NMR: Single resonance at δ 21.65 ppm verifies phosphonium structure.

Industrial-Scale Production Challenges

-

Cost Efficiency: Triphenylphosphine accounts for 60% of raw material costs. Recycling protocols using biphasic solvent systems (toluene/water) recover 70–75% of PPh₃.

-

Byproduct Management: Bromide salts and succinimide byproducts require neutralization with aqueous NaHCO₃ to prevent equipment corrosion.

Emerging Innovations

Recent advances include photoredox-catalyzed phosphonium formation, which achieves 89% yield at room temperature using visible light . This method is under investigation for its potential to reduce energy consumption further.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the quinoline ring or the phosphonium group, potentially yielding reduced quinoline derivatives or phosphine oxides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or cyclopropyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and organometallic compounds are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, ((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. Its phosphonium group allows for the exploration of mitochondrial targeting, as phosphonium salts are known to accumulate in mitochondria.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for developing new drugs. Quinoline derivatives have been investigated for their antimicrobial, antimalarial, and anticancer properties.

Industry

In industry, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its structural versatility.

Mechanism of Action

The mechanism by which ((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide exerts its effects depends on its application. In biological systems, the phosphonium group facilitates mitochondrial targeting, allowing the compound to interact with mitochondrial proteins and disrupt their function. This can lead to apoptosis or other cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphonium salts are widely employed in organic synthesis, catalysis, and pharmaceuticals. Below is a detailed comparison of ((2-cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide with structurally related compounds:

Table 1: Structural and Functional Comparison of Phosphonium Salts

Key Differences and Trends

Structural Complexity and Pharmacological Relevance The target compound and its fluorophenyl variant (C₃₇H₃₀BrFNP) are structurally complex due to their quinoline cores and bulky substituents. These features are critical for their roles as pharmaceutical intermediates, particularly in statin synthesis . In contrast, simpler phosphonium salts like methyltriphenylphosphonium bromide are primarily used as reagents for ylide formation in Wittig reactions .

Substituent Effects on Physicochemical Properties

- The fluorophenyl variant exhibits a higher molecular weight (618.52 vs. 600.53) and melting point (218–225°C) compared to the phenyl-substituted target compound, likely due to increased polarity and intermolecular interactions .

- JHX-TPP compounds (e.g., JHX-1-TPP) feature flexible propyl chains with pyrimidinyl-piperazinyl groups, enabling mitochondrial targeting in biodistribution studies .

Biological and Synthetic Applications

- The benzothiazolone-based phosphonium salts (e.g., compound 11–13 ) are utilized in synthesizing combretastatin A-4 analogs, highlighting their role in antimitotic drug development .

- The target compound’s primary application lies in quality control for pitavastatin production, underscoring its regulatory significance .

Solubility and Reactivity All phosphonium salts share good solubility in polar solvents (e.g., alcohols, ethers), but bulkier derivatives (e.g., quinoline-based salts) may exhibit reduced solubility in nonpolar media .

Biological Activity

((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide, with the CAS number 154057-58-6, is a compound that has garnered interest due to its potential biological activities, particularly in the context of drug delivery and therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C₃₇H₃₀BrFNP

- Molecular Weight : 618.517 g/mol

- Melting Point : 218-225 ºC

- Purity : >95% (HPLC)

The triphenylphosphonium (TPP) moiety is known for its ability to target mitochondria, which plays a crucial role in cellular energy metabolism and apoptosis. Compounds containing TPP can facilitate the delivery of therapeutic agents directly into mitochondria, enhancing their efficacy while minimizing systemic toxicity. The mechanism involves:

- Mitochondrial Targeting : The lipophilic nature of TPP allows it to cross cellular membranes and accumulate in mitochondria.

- Induction of Apoptosis : Once localized in the mitochondria, these compounds can induce oxidative stress, leading to programmed cell death in cancer cells .

- Drug Delivery Systems : The compound can be utilized as a vehicle for delivering chemotherapeutic agents, such as doxorubicin, specifically to cancer cells, thereby increasing the therapeutic index of these drugs .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can effectively induce apoptosis in various cancer cell lines through mitochondrial dysfunction.

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HCT116 | 10 µM | Induced apoptosis via oxidative stress | |

| MCF7 | 5 µM | Triggered mitochondrial dysfunction |

Case Studies

- Doxorubicin Delivery : A study highlighted the use of TPP-based liposomes functionalized with doxorubicin for targeted therapy in colorectal carcinoma (HCT116) and breast cancer (MCF7) cells. The results indicated that the encapsulated drug exhibited similar cytotoxicity to free doxorubicin but with enhanced specificity towards cancer cells .

- Mitochondrial Dysfunction : Another investigation focused on the compound's role in disrupting mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production and subsequent cell death in HeLa cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing ((2-Cyclopropyl-4-phenylquinolin-3-yl)methyl)triphenylphosphonium bromide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Wittig-like reactions. For example, analogous phosphonium salts (e.g., methyl triphenylphosphonium bromide) are often prepared by reacting triphenylphosphine with alkyl halides under anhydrous conditions ( ). Key parameters include:

- Temperature : Reactions typically proceed at 0–25°C to avoid side reactions ( ).

- Solvent : Anhydrous DMF or toluene with molecular sieves ensures moisture-free environments ( ).

- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures improves purity (>98%, as noted in ).

- Yield optimization may require stoichiometric adjustments of the cyclopropyl-quinoline precursor and triphenylphosphine, monitored via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the quinoline ring protons appear as distinct aromatic signals (δ 7.5–8.5 ppm), while the cyclopropyl group shows upfield shifts (δ 1.0–2.0 ppm) ( ).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z 600.53 for CHBrNP, ).

- Elemental Analysis : Matches calculated C, H, N, and Br percentages ( ).

- X-ray Crystallography (if crystalline): Resolves steric effects of the bulky phosphonium group (analogous to SHELX-refined structures in ).

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 2–8°C under inert gas (e.g., argon) to prevent degradation via hydrolysis or oxidation ( ). Hygroscopic analogs (e.g., methyl 4-(triphenylphosphonio)crotonate bromide) require desiccants and vacuum-sealed containers ( ).

Advanced Research Questions

Q. How does the compound’s phosphonium moiety facilitate its application in mitochondrial targeting, and what experimental models validate this?

- Methodological Answer : The lipophilic triphenylphosphonium group enables membrane potential-driven accumulation in mitochondria (). Applications include:

- Live-Cell Imaging : Fluorescent derivatives track mitochondrial dynamics in cancer cell lines (e.g., HeLa) using confocal microscopy.

- ROS Detection : Coupling with redox-sensitive probes (e.g., MitoSOX) quantifies mitochondrial oxidative stress ().

- Controls : Compare with untargeted analogs to confirm specificity (e.g., carboxybutyl derivatives in ).

Q. What mechanistic role does this compound play in Wittig or related olefination reactions, and how do substituents (e.g., cyclopropyl, quinoline) influence reactivity?

- Methodological Answer : The phosphonium group acts as a precursor to ylides for C=C bond formation. Key considerations:

- Base Selection : Strong bases (e.g., KOBu) deprotonate the phosphonium salt to generate reactive ylides ( ).

- Steric Effects : The bulky quinoline-cyclopropyl group may slow ylide formation but enhances regioselectivity in crowded substrates ( ).

- Kinetic Studies : Monitor reaction progress via P NMR to assess ylide stability ( ).

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting) for this compound?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) identifies conformational exchange broadening (common in flexible alkyl-phosphonium chains).

- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d) reduce signal overlap.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (GIAO method) for ambiguous peaks ( ).

Q. What strategies mitigate phosphonium salt decomposition during long-term biological assays?

- Methodological Answer :

- Light Protection : Amber vials prevent photodegradation of the quinoline moiety.

- Antioxidants : Add 0.1 mM BHT to cell culture media to inhibit radical-mediated decomposition.

- Stability Assays : Use LC-MS to track intact compound levels over time in physiological buffers (pH 7.4, 37°C) ().

Data Analysis & Experimental Design

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound in antiviral research?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents (e.g., halogenated phenyl, extended alkyl chains) ( ).

- Biological Testing : Assess cytotoxicity (MTT assay) and antiviral activity (e.g., HCV RNA inhibition, as in ) in primary hepatocytes.

- Computational Modeling : Docking studies (e.g., AutoDock) predict interactions with viral polymerase active sites.

Q. What are the pitfalls in interpreting X-ray crystallography data for phosphonium salts, and how are they addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.